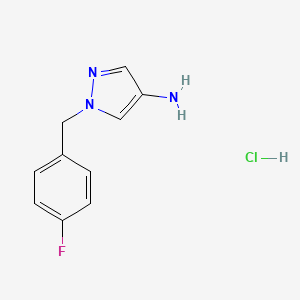

1-(4-Fluorobenzyl)-1H-pyrazol-4-amine hydrochloride

Description

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3.ClH/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14;/h1-5,7H,6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGUQJOVIHUSIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=N2)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807510 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with 4-aminopyrazole under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

1-(4-Fluorobenzyl)-1H-pyrazol-4-amine hydrochloride serves as a building block in the synthesis of more complex organic molecules. Its unique pyrazole ring combined with the fluorobenzyl group allows for diverse functionalization, making it valuable for creating novel compounds with tailored properties .

Biology

The compound is being studied for its potential biological activities , particularly:

- Antimicrobial Properties: Research indicates that derivatives of pyrazole compounds exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain pyrazole derivatives can have minimum inhibitory concentration (MIC) values ranging from 64 to 512 µg/mL against various bacterial strains .

- Anticancer Activity: Ongoing studies are evaluating the anticancer properties of this compound. It has been suggested that the fluorobenzyl group enhances binding affinity to specific enzymes or receptors involved in cancer progression, leading to potential therapeutic effects . For example, one study demonstrated that related compounds exhibited significant antiproliferative activity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values indicating effective inhibition of cell growth .

Medicine

The compound is being explored as a pharmaceutical intermediate in drug development. Its unique structural features make it a candidate for further modifications aimed at enhancing therapeutic efficacy and reducing side effects. Research is focused on its potential use in developing drugs targeting various diseases, including cancer and infectious diseases .

Anticancer Activity Case Study

In a recent study evaluating several pyrazole derivatives, including this compound, researchers found promising results against A549 lung cancer cells. The compound exhibited significant antiproliferative activity with an IC50 value comparable to established anticancer agents . The study utilized flow cytometry to assess cell cycle distribution and apoptosis induction, confirming the compound's potential as an anticancer agent.

Antimicrobial Activity Case Study

Another study focused on the antimicrobial properties of pyrazole derivatives demonstrated that certain compounds within this class effectively inhibited bacterial growth. The study reported MIC values for various strains, highlighting the potential application of these compounds in developing new antibacterial agents .

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are subject to ongoing research, but it is believed that the compound can modulate various biochemical processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Fluorine vs. Chlorine Substitution : The 4-fluorobenzyl analog exhibits higher metabolic stability and bioavailability compared to its chloro counterpart (C₁₀H₁₁Cl₂N₃) due to fluorine’s smaller atomic radius and stronger electronegativity, which reduces oxidative metabolism .

- Substituent Position : Moving the fluorine from the 4- to the 3- or 2-position on the benzyl group (e.g., C₁₀H₁₂Cl₂FN₃) disrupts optimal receptor interactions, as seen in reduced binding affinity for targets like GLUT1 .

- Hybrid Halogenation : Dual substitution (e.g., 3-Cl,4-F in C₁₀H₉ClFN₃) enhances halogen bonding, making such analogs suitable for agrochemicals where robust target engagement is critical .

Mechanistic Insights :

- The 4-fluorobenzyl group in the parent compound enhances GLUT1 inhibitory activity by forming hydrogen bonds with the target’s active site, as demonstrated in preclinical studies .

- Chlorine-substituted analogs (e.g., C₁₀H₁₁Cl₂N₃) show weaker inhibition due to larger atomic size, which sterically hinders optimal binding .

Biological Activity

1-(4-Fluorobenzyl)-1H-pyrazol-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrazole ring, which is known for its ability to interact with various biological targets. The fluorobenzyl group enhances its lipophilicity and may contribute to its biological efficacy.

Molecular Formula

- Chemical Formula : C10H10ClF N4

- Molecular Weight : 232.66 g/mol

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. It has been reported to exhibit:

- Enzyme Inhibition : The compound acts as an inhibitor for certain kinases, which play crucial roles in cell signaling and proliferation.

- Antiproliferative Effects : Studies indicate that it may inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) through modulation of cell cycle regulators.

Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study investigating the antiproliferative effects of this compound, it was found to significantly reduce the viability of HeLa and A375 human cancer cell lines. The mechanism involved the induction of apoptosis through activation of caspase pathways.

Case Study 2: Antiparasitic Effects

Research has shown that derivatives of pyrazole compounds, including this compound, demonstrated promising antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. This highlights the potential for developing new treatments for neglected tropical diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of Pyrazole Ring : Utilizing hydrazine derivatives with appropriate aldehydes or ketones.

- Substitution Reactions : Introducing the fluorobenzyl group via nucleophilic substitution methods.

Q & A

Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Use CRISPR-Cas9 knockouts of suspected targets in cellular models to confirm pathway involvement. For in vivo studies, employ PET imaging with radiolabeled analogs (e.g., ¹⁸F derivatives). Phosphoproteomics or metabolomics can map downstream signaling effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.